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Compound of Interest

Compound Name: Tilivapram

Cat. No.: B1681316 Get Quote

Disclaimer: The following technical guide is a representative document outlining the stability

and degradation profile of a compound with the structural characteristics of Tilivapram. As of

the date of this document, detailed public-domain data on the stability of Tilivapram is scarce.

Therefore, the data, degradation pathways, and experimental protocols presented herein are

illustrative, based on established principles of pharmaceutical stability testing and the known

behavior of related chemical moieties, such as pyridine derivatives, amides, and ethers. This

guide is intended for researchers, scientists, and drug development professionals.

Introduction
Tilivapram is a phosphodiesterase IV (PDE4) inhibitor, identified by its CAS number 166741-

91-9 and molecular formula C16H15Cl2N3O4. As a PDE4 inhibitor, it modulates intracellular

cyclic adenosine monophosphate (cAMP) levels, a key second messenger in various signaling

pathways. The stability of the Tilivapram molecule is a critical attribute that influences its

safety, efficacy, and shelf-life. Understanding its degradation profile under various stress

conditions is paramount for the development of a stable pharmaceutical formulation and for the

establishment of appropriate storage conditions.

This guide provides a comprehensive overview of the potential stability and degradation profile

of Tilivapram, including hypothetical data from forced degradation studies, detailed

experimental protocols for stability-indicating methods, and visualizations of degradation and

signaling pathways.
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Hypothetical Stability and Degradation Data
Forced degradation studies are essential for identifying potential degradation products and

pathways.[1][2][3] The following tables summarize the hypothetical results of forced

degradation studies on Tilivapram under various stress conditions as per the International

Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies
Stress
Condition

Time Temperature
% Degradation
of Tilivapram

Major
Degradation
Products

0.1 M HCl 24 hours 60°C 15.2% DP-H1, DP-H2

0.1 M NaOH 8 hours 60°C 25.8% DP-H1, DP-H3

3% H2O2 24 hours 25°C 18.5% DP-O1, DP-O2

Thermal (Solid) 48 hours 80°C 5.1% DP-T1

Photolytic (Solid,

ICH Q1B)
24 hours 25°C 12.3% DP-P1, DP-P2

DP = Degradation Product; H = Hydrolytic; O = Oxidative; T = Thermal; P = Photolytic

Profile of Hypothetical Degradation Products
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Degradation Product ID
Proposed
Structure/Modification

Stress Condition(s) of
Formation

DP-H1 Hydrolysis of the amide bond Acidic, Basic

DP-H2
Cleavage of the

cyclopropylmethoxy ether
Acidic

DP-H3
Degradation of the pyridine N-

oxide moiety
Basic

DP-O1 N-oxide reduction Oxidative

DP-O2 Oxidation of the pyridine ring Oxidative

DP-T1 Isomerization product Thermal

DP-P1 Dechlorination product Photolytic

DP-P2 Ring rearrangement product Photolytic

Experimental Protocols
Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug

from its degradation products.[4][5]

Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid

chromatography (RP-HPLC) method for the quantification of Tilivapram and its degradation

products.

Instrumentation:

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array

(PDA) or UV detector.

Data acquisition and processing software.

Chromatographic Conditions:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: Acetonitrile

Gradient Program:

0-5 min: 30% B

5-20 min: 30% to 70% B

20-25 min: 70% B

25.1-30 min: 30% B (re-equilibration)

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Sample Preparation: Samples are diluted to a final concentration of 0.1 mg/mL in a 50:50

mixture of water and acetonitrile.

Method Validation: The method would be validated according to ICH Q2(R1) guidelines for

specificity, linearity, range, accuracy, precision (repeatability and intermediate precision),

detection limit, quantitation limit, and robustness.

Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of Tilivapram and identify its potential

degradation pathways.

Procedure:
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Acid Hydrolysis: Dissolve 10 mg of Tilivapram in 10 mL of 0.1 M HCl. Keep the solution at

60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M

NaOH, and dilute with the mobile phase for HPLC analysis.

Base Hydrolysis: Dissolve 10 mg of Tilivapram in 10 mL of 0.1 M NaOH. Keep the solution

at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC

analysis.

Oxidative Degradation: Dissolve 10 mg of Tilivapram in 10 mL of 3% hydrogen peroxide.

Keep the solution at room temperature (25°C) for 24 hours, protected from light. Withdraw

samples and dilute for HPLC analysis.

Thermal Degradation: Place 10 mg of solid Tilivapram in a controlled temperature oven at

80°C for 48 hours. Dissolve the stressed sample in the mobile phase for HPLC analysis.

Photolytic Degradation: Expose solid Tilivapram to light providing an overall illumination of

not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than

200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in

the dark. Dissolve both samples for HPLC analysis.

Characterization of Degradation Products (LC-MS)
Objective: To identify the structure of the major degradation products observed in the forced

degradation studies.

Instrumentation:

Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

The HPLC method developed in section 3.1 is adapted for LC-MS compatibility (e.g., using

volatile mobile phase additives like formic acid or ammonium acetate).

The stressed samples are injected into the LC-MS system.

Mass spectra (MS) and tandem mass spectra (MS/MS) of the parent drug and the

degradation products are acquired.
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The fragmentation patterns are analyzed to elucidate the structures of the degradation

products.

Visualizations
Hypothetical Degradation Pathway of Tilivapram
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Caption: Hypothetical degradation pathways of Tilivapram.

Experimental Workflow for Forced Degradation Study
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Caption: Workflow for a forced degradation study.

PDE4 Inhibitor Signaling Pathway
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Caption: Mechanism of action of a PDE4 inhibitor.

Conclusion
This technical guide provides a hypothetical yet comprehensive overview of the stability and

degradation profile of Tilivapram. The illustrative data and protocols are based on the known

chemical properties of its functional groups and general principles of pharmaceutical stability

testing. The primary degradation pathways for a molecule like Tilivapram are anticipated to be

hydrolysis of the amide linkage, oxidative changes to the pyridine N-oxide moiety, and

photolytic degradation. The development of a robust, stability-indicating analytical method is

critical for accurately monitoring the stability of Tilivapram and ensuring the quality and safety

of its potential drug product. Further experimental studies on the actual Tilivapram substance

are necessary to confirm these hypothetical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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